Fisogatinib

描述

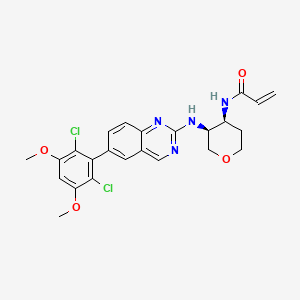

Fisogatinib, also known as BLU-554, is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4) with potential antineoplastic activity . Upon oral administration, this compound specifically binds to and blocks the binding of the ligand FGF19 to FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells .

Molecular Structure Analysis

This compound has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, FGFR-targeted therapeutics have been studied extensively. The molecular brake and DFG latch in FGFRs play crucial roles in maintaining the inactive conformation of the FGFR kinase domain .Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .科学研究应用

在限制脑积累和口服可用性中的作用:Fisogatinib被发现由于血脑屏障上的ABCB1 P-糖蛋白而在脑中积累受到选择性限制。此外,其口服可用性受到CYP3A药物代谢复合物的活性限制。这一理解对于优化其在治疗中的临床疗效和安全性至关重要(Li et al., 2019)。

肝细胞癌(HCC)的治疗:this compound被确定为FGFR4的有效和选择性抑制剂,在肝细胞癌治疗的I期临床试验中显示出有希望的结果。其疗效在具有异常FGF19表达的HCC患者中特别显著,突显了FGFR4作为这类癌症驱动因子的可靶向性(Subbiah & Pal, 2019),(Hatlen et al., 2019),(Kim et al., 2019)。

了解抗药机制:研究已经确定了FGFR4中介导对this compound的抗药性的突变,为了解HCC中的抗药机制提供了见解,并为改善患者预后开发下一代抑制剂提供了信息(Hatlen et al., 2019)。

作用机制

- BLU-554 demonstrates clinical activity in heavily pre-treated HCC patients with FGF19 IHC+ (aberrant pathway activation) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

Fisogatinib was well tolerated in a phase I study, with most adverse events being manageable, grade 1/2 gastrointestinal events, primarily diarrhea, nausea, and vomiting . A safety data sheet suggests that it is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

FGFR-targeted therapeutics have shown promise, and more inhibitors are expected to be translated from bench to bedside in the near future . Noncovalent ATP-competitive FGFR inhibitors and covalent FGFR4-specific inhibitors are vulnerable to gatekeeper mutations that hamper drug–target interactions, whereas covalent pan-FGFR or FGFR2-specific inhibitors are less susceptible to such alterations .

属性

IUPAC Name |

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZKYOAQVGSSGC-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1707289-21-1 | |

| Record name | Fisogatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisogatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FISOGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

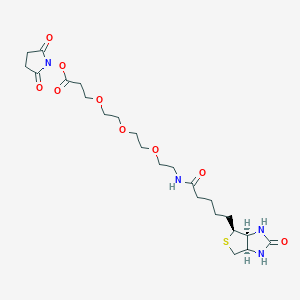

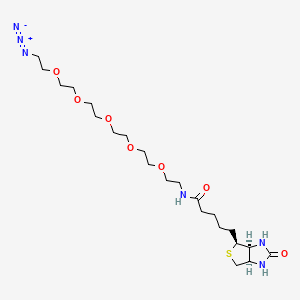

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)